N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide
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Overview
Description
Reagents: Sulfonyl chlorides and dimethylamine.
Conditions: Reaction in the presence of a base such as triethylamine, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoxaline core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Tetrahydroquinoxaline Core
Reagents: Aniline derivatives, glyoxal, and reducing agents.
Conditions: Reflux in ethanol or methanol, followed by purification through recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures, often in an organic solvent.
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Reduction: : Reduction reactions can convert the carbonyl group to an alcohol.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Low temperatures, typically in an inert atmosphere.
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Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Varies depending on the nucleophile, often requires a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antibacterial activity.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
Uniqueness
N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide is unique due to its tetrahydroquinoxaline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and enhances its potential for various applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-19(2)25(23,24)13-9-7-12(8-10-13)17(22)20-11-16(21)18-14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKANJMUXBLWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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